molecular formula C12H19NO2 B8497949 benzyltrimethylammonium acetate CAS No. 16969-11-2

benzyltrimethylammonium acetate

Cat. No.: B8497949
CAS No.: 16969-11-2
M. Wt: 209.28 g/mol
InChI Key: FWYSSOIRLVHQNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

benzyltrimethylammonium acetate is a quaternary ammonium compound with the molecular formula C10H17NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable salts and its solubility in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

benzyltrimethylammonium acetate can be synthesized through the quaternization of benzylamine with methyl iodide, followed by the reaction with acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:

C6H5CH2NH2+3CH3IC6H5CH2N(CH3)3I+2HI\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + 3\text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(CH}_3\text{)}_3\text{I}^- + 2\text{HI} C6​H5​CH2​NH2​+3CH3​I→C6​H5​CH2​N(CH3​)3​I−+2HI

C6H5CH2N(CH3)3I+CH3COOHC6H5CH2N(CH3)3CH3COO+HI\text{C}_6\text{H}_5\text{CH}_2\text{N(CH}_3\text{)}_3\text{I}^- + \text{CH}_3\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(CH}_3\text{)}_3\text{CH}_3\text{COO}^- + \text{HI} C6​H5​CH2​N(CH3​)3​I−+CH3​COOH→C6​H5​CH2​N(CH3​)3​CH3​COO−+HI

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

benzyltrimethylammonium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

    Substitution: The acetate group can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Ion exchange resins or salts like sodium chloride (NaCl) are employed.

Major Products Formed

    Oxidation: N,N,N-Trimethyl(phenyl)methanaminium N-oxide.

    Reduction: N,N-Dimethyl(phenyl)methanamine.

    Substitution: N,N,N-Trimethyl(phenyl)methanaminium chloride.

Scientific Research Applications

benzyltrimethylammonium acetate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of benzyltrimethylammonium acetate involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to changes in membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Benzyltrimethylammonium chloride
  • Tetraethylammonium acetate
  • Tetramethylammonium acetate

Uniqueness

benzyltrimethylammonium acetate is unique due to its specific structural features, which confer distinct physicochemical properties. Its ability to form stable salts and its solubility in both water and organic solvents make it particularly versatile for various applications.

Properties

CAS No.

16969-11-2

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

benzyl(trimethyl)azanium;acetate

InChI

InChI=1S/C10H16N.C2H4O2/c1-11(2,3)9-10-7-5-4-6-8-10;1-2(3)4/h4-8H,9H2,1-3H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

FWYSSOIRLVHQNC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C[N+](C)(C)CC1=CC=CC=C1

Origin of Product

United States

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